endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid
Overview
Description
“endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is a unique chemical compound with the empirical formula C7H10O3 . It has a molecular weight of 142.15 . The compound contains a total of 21 bonds, including 11 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 2 Oxolanes .
Synthesis Analysis
The synthesis of 7-oxanorbornanes, a group to which our compound belongs, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its bicyclic structure, which includes two oxolane rings . The SMILES string representation of the molecule isO=C(O)[C@H]1[C@@H]2OC@@HC1
. Chemical Reactions Analysis
7-oxanorbornanes, including our compound, can generate useful polymers upon oxa ring openings . In addition, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Scientific Research Applications
1. Synthesis Applications
Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid plays a significant role in the field of organic synthesis. For instance, Imagawa et al. (1981) demonstrated its use in the stereospecific synthesis of t,t-1,2,3-trisubstituted cyclopentanes and angularly disubstituted t-hydrindanols, showcasing its versatility in creating complex organic structures (Imagawa et al., 1981). Similarly, Moursounidis and Wege (1983) employed it in the synthesis of 7-oxabicyclo[2.2.1]heptan-2-one, further illustrating its importance in organic synthesis (Moursounidis & Wege, 1983).
2. Crystallography and Complex Formation
The compound has been used in crystallography and complex formation studies. Smith et al. (1991) synthesized and determined the crystal structure of a calcium complex with Endothall (a derivative of Endo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), highlighting its potential in forming coordination complexes (Smith et al., 1991).
3. Agricultural Chemistry
In the field of agricultural chemistry, this compound has been researched for its selective action as a herbicide. Turgeon et al. (1972) studied its absorption, translocation, metabolism, and action in different grass species, providing insights into its selective herbicidal properties (Turgeon et al., 1972).
Mechanism of Action
Target of Action
Endo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid is a complex organic compound with potential biological activity Similar compounds have been found to inhibit protein phosphatases , suggesting that this could be a potential target.
Mode of Action
The mode of action of endo-7-Oxabicyclo(22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
The specific biochemical pathways affected by endo-7-Oxabicyclo(22Given its potential inhibitory effect on protein phosphatases , it may impact pathways regulated by these enzymes. Protein phosphatases play a crucial role in many cellular processes, including cell growth and division, gene expression, and signal transduction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s bicyclic structure could potentially influence its bioavailability . Bicyclic compounds are often more resistant to metabolic breakdown, which could enhance their bioavailability and duration of action.
Result of Action
The specific molecular and cellular effects of endo-7-Oxabicyclo(22Inhibition of protein phosphatases could potentially disrupt normal cellular processes, leading to various downstream effects depending on the specific phosphatase and pathway involved .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph can influence the stability and activity of many compounds
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38263-55-7, 38263-56-8 | |
Record name | 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.